molecular formula C7HClF3NO3 B597121 2,3,4-Trifluoro-5-nitrobenzoyl chloride CAS No. 1349717-28-7

2,3,4-Trifluoro-5-nitrobenzoyl chloride

Cat. No.: B597121
CAS No.: 1349717-28-7
M. Wt: 239.534
InChI Key: LWUKHVHAIIEWJY-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-nitrobenzoyl chloride is a chemical compound with the molecular formula C7HClF3NO3 and a molecular weight of 239.54 g/mol . It is characterized by the presence of trifluoromethyl and nitro groups attached to a benzoyl chloride moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-5-nitrobenzoyl chloride typically involves the nitration of 2,3,4-trifluorobenzoyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Nitration Reaction: [ \text{C}_7\text{H}_2\text{ClF}_3\text{O} + \text{HNO}_3 \rightarrow \text{C}_7\text{HClF}_3\text{NO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-5-nitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4-Trifluoro-5-nitrobenzoyl chloride is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: The compound is involved in the development of drugs and diagnostic agents.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-5-nitrobenzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Properties

IUPAC Name

2,3,4-trifluoro-5-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF3NO3/c8-7(13)2-1-3(12(14)15)5(10)6(11)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUKHVHAIIEWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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